molecular formula C18H14ClNO3S B2479751 N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide CAS No. 14737-75-8

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide

Cat. No. B2479751
CAS RN: 14737-75-8
M. Wt: 359.82
InChI Key: ZAYGXEKELQVGSH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide, commonly known as NBD, is a chemical compound that has been extensively studied for its potential biomedical applications. The compound is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.

Scientific Research Applications

Aminopeptidase N Inhibition and Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, containing a metal-chelating hydroxamate group, has been identified as a potent inhibitor of aminopeptidase N (APN). It demonstrated significant inhibition of APN activity and the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations, indicating its potential in anti-angiogenic therapy (Lee et al., 2005).

Thermoelectric and Transistor Applications

Research on n-type fused lactam semiconducting polymers, with a focus on reducing the central acene core size, demonstrated the optimization of energy levels for efficient solution doping processes. The study highlighted the importance of aryl core contraction to enhance electronic performance and thermoelectric properties of conjugated polymers, offering insights into molecular design strategies for high-performance n-type materials (Chen et al., 2020).

Anti-HIV Drug Design

A density functional theory (DFT) study on acetamide derivatives explored their reactivity and interactions with biological molecules, providing valuable insights into the design of anti-HIV drugs. The analysis suggested that acetamide derivatives with specific substitutions could serve as potent anti-HIV drugs, highlighting the importance of molecular properties in drug design (Oftadeh et al., 2013).

Molecular Interactions and Stability

The structure, molecular interactions, and stability of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide were studied, revealing the compound's crystal structure and interaction energies. The research emphasized the significance of N-H···O and C-H···O contacts, as well as weak C-H···π and Se···N interactions in stabilizing crystal packing, providing a foundation for understanding the molecular basis of stability and reactivity (Gouda et al., 2022).

Catalytic Synthesis Applications

The study on the catalytic synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds highlighted the use of Fe3O4 magnetic nanoparticles under ultrasound irradiation. This work presents an efficient methodology for the synthesis of complex organic molecules, showcasing the potential of magnetic nanoparticles in facilitating organic reactions (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-13(21)20(24(22,23)18-10-7-16(19)8-11-18)17-9-6-14-4-2-3-5-15(14)12-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYGXEKELQVGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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